Pt(II)Clda
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
125408-81-3 |
|---|---|
Molecular Formula |
C6H28Cl4N6Pt2 |
Molecular Weight |
716.3 g/mol |
IUPAC Name |
azane;hexane-1,6-diamine;platinum(2+);tetrachloride |
InChI |
InChI=1S/C6H16N2.4ClH.4H3N.2Pt/c7-5-3-1-2-4-6-8;;;;;;;;;;/h1-8H2;4*1H;4*1H3;;/q;;;;;;;;;2*+2/p-4 |
InChI Key |
LRDBGMLDXKKMDD-UHFFFAOYSA-J |
SMILES |
C(CCCN)CCN.N.N.N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] |
Canonical SMILES |
C(CCCN)CCN.N.N.N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] |
Synonyms |
((PtCl(NH3)2)H2N(CH2)6NH2) BBR 3005 BBR 3171 dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II) Pt(II)ClDA |
Origin of Product |
United States |
Synthetic Methodologies for Pt Ii Clda and Analogous Platinum Ii Complexes
Established Synthetic Routes to Platinum(II) Coordination Compounds
Established synthetic routes to platinum(II) coordination compounds typically involve the reaction of a suitable platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with the desired ligand(s). K₂[PtCl₄] is a common starting material due to its availability and reactivity, serving as a versatile synthon for introducing the [PtCl₄]²⁻ anion. fishersci.ptheraeus-precious-metals.comamericanelements.comfishersci.caeasychem.org Substitution reactions are prevalent, where ligands replace the coordinated chloride ions in the square planar [PtCl₄]²⁻ complex. nih.govscielo.brnih.govrsc.orgscielo.brscielo.br
The reaction of K₂[PtCl₄] with monodentate or polydentate ligands in aqueous or mixed-solvent systems can lead to the formation of various platinum(II) complexes. For instance, reactions with mono-, di-, or tridentate ligands can yield chloridoplatinum(II) complexes where the original chloride ligands are partially or fully substituted. nih.gov Subsequent reactions can then involve the exchange of the remaining chloride ligands with other functional groups to obtain the desired platinum(II) complex. nih.gov
Another common approach involves the use of platinum(II) complexes containing labile ligands, such as aqua or solvent molecules, which can be readily displaced by stronger coordinating ligands. heraeus-precious-metals.com The synthesis of platinum(II) complexes with diamine ligands, which are particularly relevant to the presumed structure of Pt(II)Clda, often utilizes K₂[PtCl₄] as the starting material. scielo.brnih.govrsc.orgscielo.brscielo.brnih.govuniversiteitleiden.nl These reactions typically involve adding the diamine ligand to an aqueous solution of K₂[PtCl₄], leading to the formation of dichloroplatinum(II) complexes with the diamine chelating to the platinum center. nih.govrsc.orgscielo.brscielo.brnih.gov
Design and Synthesis of "Clda" Ligand Precursors and Derivatives
Based on the designation "this compound" and the reference suggesting a dinuclear complex involving 1,6-hexanediamine (B7767898) acs.org, the "Clda" ligand system is interpreted here as being related to 1,6-hexanediamine (H₂N(CH₂)₆NH₂). 1,6-Hexanediamine is a linear aliphatic diamine. wikipedia.org
The synthesis of 1,6-hexanediamine can be achieved through various routes. One industrial method involves the catalytic hydrogenation of adiponitrile. Another approach involves the hydroformylation of 1,3-butadiene (B125203), followed by amination of the resulting dialdehyde (B1249045) intermediate. acs.org Synthesis from 1,3-butadiene can involve steps such as bromination, conversion to a dinitrile, and subsequent hydrogenation. vaia.com
Derivatives of 1,6-hexanediamine can also be synthesized to modify the electronic and steric properties of the ligand, which in turn can influence the coordination behavior and the properties of the resulting platinum complex. Examples include N-substituted hexanediamines, which can be prepared by reacting 1,6-hexanediamine with appropriate reagents. google.comchemicalbook.com The design of such derivatives would depend on the specific requirements for the this compound complex, such as solubility, reactivity, and desired coordination mode (e.g., chelating or bridging).
Direct Coordination and Template Synthesis Approaches for this compound Formation
The formation of this compound, interpreted as a platinum(II) complex involving 1,6-hexanediamine, can occur through direct coordination reactions. When 1,6-hexanediamine is reacted with a platinum(II) precursor like K₂[PtCl₄], the diamine can chelate to a single platinum center, forming a mononuclear complex such as [Pt(H₂N(CH₂)₆NH₂)Cl₂]. scielo.br This typically involves the displacement of chloride ligands by the amine groups of the diamine. nih.govrsc.orgscielo.brnih.gov
However, the reference to a dinuclear structure bridged by 1,6-hexanediamine acs.org suggests that under specific conditions, 1,6-hexanediamine can act as a bridging ligand, connecting two platinum centers. The formation of dinuclear platinum(II) complexes with bridging diamines has been reported for other systems. acs.orgrsc.orgnih.govrsc.orgresearchgate.net This often involves reactions where the diamine coordinates to two separate platinum centers, potentially facilitated by the flexibility of the hexamethylene chain in 1,6-hexanediamine.
Template synthesis approaches could also be relevant, where the metal ion plays a role in orienting the ligand precursors or influencing the reaction pathway to favor the formation of a specific complex architecture, such as a dinuclear bridged structure. While specific template synthesis methods for this compound were not detailed in the search results, this approach is a known strategy in coordination chemistry for constructing complex molecular assemblies.
The specific coordination mode (chelating or bridging) and the nuclearity of the resulting platinum complex (mononuclear or dinuclear) are influenced by factors such as the stoichiometry of the reaction, the concentration of reactants, the reaction temperature, and the solvent system.
Optimization of Reaction Conditions and Solvent Systems in this compound Synthesis
Optimizing the synthesis of this compound, like other platinum(II) complexes, involves careful consideration of reaction conditions and solvent systems to maximize yield and purity and control the desired product's formation.
Reactions involving K₂[PtCl₄] and diamines are often carried out in aqueous solutions at room temperature. scielo.brnih.govscielo.brscielo.br The reaction time can vary, from minutes to several hours or even days, depending on the specific ligands and desired product. scielo.brnih.govscielo.bruniversiteitleiden.nl The resulting platinum(II) complexes often precipitate from the reaction mixture and can be isolated by filtration. scielo.brnih.govscielo.br
The choice of solvent system is crucial. While water is commonly used, mixed-solvent systems (e.g., water/methanol) can also be employed, potentially influencing the solubility of reactants and products and affecting the reaction rate and pathway. scielo.br The pH of the reaction mixture can also be a critical factor, as extreme pH values can lead to decomposition of the platinum precursor or the desired complex. rsc.org
Controlling the stoichiometry of the platinum precursor to ligand is essential to favor the formation of the desired complex (e.g., mononuclear vs. dinuclear). For dinuclear complexes with bridging ligands, the ratio of the platinum precursor to the bridging diamine is a key parameter to optimize.
Purification of the synthesized complex is a vital step. Techniques such as filtration, washing with appropriate solvents (e.g., water, methanol, diethyl ether), and drying under vacuum are commonly employed. nih.govrsc.orgscielo.br Recrystallization can be used to obtain crystalline products of higher purity.
Detailed research findings on the synthesis of analogous platinum(II) complexes with diamine ligands provide valuable insights into typical reaction conditions and expected yields. For instance, the synthesis of dichloroplatinum(II) complexes with long-chain aliphatic diamine ligands from K₂[PtCl₄] in water/methanol mixtures has been reported with yields ranging from 80% to 84%. scielo.br The synthesis of platinum(II) complexes with N-benzyl 1,3-propanediamine derivatives from K₂[PtCl₄] in water at room temperature for 48 hours yielded products in the range of 34% to 66%. nih.gov
While specific detailed data tables for the synthesis of the exact this compound compound (as interpreted) were not found, the general methodologies and reported yields for analogous complexes highlight the typical outcomes and considerations in this area of synthesis.
Table 1: Examples of Platinum(II) Complex Synthesis Yields with Diamine Ligands
| Platinum Precursor | Ligand Type | Solvent System | Reaction Time | Reported Yield Range | Reference |
| K₂[PtCl₄] | Aliphatic Diamines (long chain) | Water/Methanol | 24 hours | 80-84% | scielo.br |
| K₂[PtCl₄] | N-benzyl 1,3-propanediamine derivatives | Water | 48 hours | 34-66% | nih.gov |
| K₂[PtCl₄] | Various Diamines | Water | 90 minutes | 12-55% | scielo.br |
Note: This table presents representative yields from the synthesis of analogous platinum(II) complexes with various diamine ligands, providing an indication of typical outcomes in such reactions.
Advanced Spectroscopic and Structural Elucidation of Pt Ii Clda
Nuclear Magnetic Resonance (NMR) Spectroscopy of Pt(II) Diamine Dichloride Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of platinum(II) complexes in solution. It provides detailed information about the molecular structure, ligand coordination, and stereochemistry.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis of Ligand and Complex
¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the coordination of an organic ligand to a metal center. Upon complexation of a diamine ligand to a Pt(II) center, characteristic changes in the chemical shifts of the ligand's protons and carbons are observed.
In ¹H NMR, the protons on the carbon atoms adjacent to the coordinating nitrogen atoms typically experience a downfield shift. This deshielding effect is a result of the electron-withdrawing nature of the platinum center, which reduces the electron density around the ligand's protons. For instance, the signals for the CH and CH₂ groups in a diamine ligand will shift to a higher ppm value in the spectrum of the Pt(II) complex.
Similarly, in ¹³C NMR spectroscopy, the carbon atoms of the diamine ligand that are involved in the coordination to the platinum atom exhibit a downfield shift. chemistrysteps.com The magnitude of this shift provides insight into the electronic effects of the metal-ligand bond. Most organic functional groups produce signals in the 0-220 ppm range. chemistrysteps.com Saturated carbon atoms bonded to electronegative heteroatoms typically resonate between 30-90 ppm. chemistrysteps.com The reference standard for both ¹H and ¹³C NMR is typically tetramethylsilane (B1202638) (TMS), set at 0 ppm. chemistrysteps.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Diamine Ligand and its Pt(II) Complex
| Atom | Free Ligand (ppm) | Pt(II) Complex (ppm) |
|---|---|---|
| ¹H NMR | ||
| NH ₂ | ~1.5 - 2.5 | ~5.0 - 6.0 |
| CH -N | ~2.5 - 3.0 | ~3.0 - 3.5 |
| ¹³C NMR | ||
| C H-N | ~50 - 60 | ~60 - 70 |
| C H₂ | ~20 - 30 | ~25 - 35 |
Note: The chemical shifts are approximate and can vary depending on the specific diamine ligand and solvent used.
Platinum-195 (¹⁹⁵Pt) NMR Spectroscopy for Coordination Environment Probing
¹⁹⁵Pt NMR spectroscopy is a highly sensitive technique for directly probing the coordination environment of the platinum center. wikipedia.org The ¹⁹⁵Pt nucleus has a natural abundance of 33.8% and a spin of I=1/2, making it suitable for NMR studies. researchgate.net The chemical shifts in ¹⁹⁵Pt NMR span a vast range of over 13,000 ppm, which makes the technique extremely sensitive to subtle changes in the electronic and steric environment around the platinum atom. wikipedia.orgresearchgate.net
The chemical shift (δ¹⁹⁵Pt) is influenced by the oxidation state of platinum, the nature of the coordinating ligands, and the coordination geometry. researchgate.net For Pt(II) complexes with a square planar geometry, the chemical shift is highly dependent on the types of donor atoms in the coordination sphere. The reference compound for ¹⁹⁵Pt NMR is typically Na₂PtCl₆ in D₂O. wikipedia.org For Pt(II) complexes with a coordination sphere consisting of two nitrogen atoms and two chloride ions (PtN₂Cl₂), the ¹⁹⁵Pt chemical shift is expected to be in a characteristic region, which helps in confirming the successful synthesis of the target complex.
Two-Dimensional NMR Techniques for Ligand Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are invaluable for the unambiguous assignment of ¹H and ¹³C signals and for determining the connectivity and stereochemistry of the complex. slideshare.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are commonly employed.
COSY: This experiment correlates protons that are spin-spin coupled, typically over two or three bonds. In a Pt(II) diamine complex, COSY can be used to trace the connectivity of the protons within the diamine ligand, confirming its carbon backbone structure.
HSQC: This technique correlates the chemical shifts of protons directly attached to carbon atoms. It is extremely useful for assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa.
HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. It can provide crucial information about the connectivity across quaternary carbons and between different parts of the molecule.
Together, these 2D NMR methods provide a comprehensive picture of the molecular structure of the Pt(II)Clda complex in solution. slideshare.net
Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule and is particularly useful for identifying the presence of specific functional groups and characterizing metal-ligand bonds.
In the IR spectrum of a Pt(II) diamine dichloride complex, the N-H stretching vibrations of the coordinated amine groups are typically observed in the region of 3100-3300 cm⁻¹. These bands are often shifted to lower frequencies compared to the free ligand due to the coordination to the platinum center. The C-H stretching vibrations of the ligand backbone are usually found between 2800 and 3000 cm⁻¹.
The far-IR and Raman spectra are particularly informative for observing the vibrations of the metal-ligand bonds. The Pt-N stretching vibrations typically appear in the range of 400-500 cm⁻¹, while the Pt-Cl stretching vibrations are found at lower frequencies, generally between 300-350 cm⁻¹. The presence and number of these bands can provide insights into the geometry of the complex. For a cis-configured complex, two distinct Pt-Cl stretching bands are expected, whereas a trans-isomer would show only one. Raman spectroscopy is particularly useful for observing the symmetric Pt-Cl stretch, which may be weak or inactive in the IR spectrum. researchgate.net
Table 2: Representative Vibrational Frequencies (cm⁻¹) for a Pt(II) Diamine Dichloride Complex
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| ν(N-H) | 3100 - 3300 | 3100 - 3300 |
| ν(C-H) | 2800 - 3000 | 2800 - 3000 |
| ν(Pt-N) | 400 - 500 | 400 - 500 |
Note: Frequencies are approximate and depend on the specific complex and its physical state.
X-ray Diffraction (XRD) and Crystallography for this compound Structure Determination
Single Crystal X-ray Diffraction Analysis of this compound
For a Pt(II) complex with a diamine and two chloride ligands, single-crystal X-ray diffraction analysis would be expected to reveal a square planar coordination geometry around the Pt(II) center, which is characteristic of d⁸ metal ions. researchgate.net The analysis would confirm the coordination of the diamine ligand through its two nitrogen atoms and the coordination of the two chloride ions.
The resulting crystal structure would provide precise measurements of the Pt-N and Pt-Cl bond lengths. The Pt-N bond lengths are typically in the range of 2.00-2.10 Å, while the Pt-Cl bond lengths are generally around 2.30-2.35 Å. The bond angles around the platinum center would be close to the ideal 90° for a square planar geometry. For instance, the N-Pt-N bond angle within the chelate ring formed by the diamine ligand would be slightly less than 90° due to the steric constraints of the ring. The Cl-Pt-Cl and N-Pt-Cl bond angles would also be close to 90° or 180°, depending on the isomer (cis or trans).
Table 3: Representative Crystallographic Data for a cis-Pt(II) Diamine Dichloride Complex
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| Pt-N1 | ~2.05 |
| Pt-N2 | ~2.05 |
| Pt-Cl1 | ~2.32 |
| Pt-Cl2 | ~2.32 |
| **Bond Angles (°) ** | |
| N1-Pt-N2 | ~85 |
| Cl1-Pt-Cl2 | ~92 |
| N1-Pt-Cl1 | ~91 |
| N2-Pt-Cl2 | ~92 |
| N1-Pt-Cl2 | ~175 |
Note: These values are illustrative and can vary based on the specific diamine ligand and crystal packing forces.
Powder X-ray Diffraction Characterization of this compound Forms
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique primarily used for the phase identification of crystalline materials. It provides information on the unit cell dimensions and crystal structure. For this compound, PXRD is crucial for identifying different polymorphic forms or solvates that may arise during synthesis and purification.
The analysis of a finely ground, homogenized powder of this compound would produce a diffractogram, which is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). Each crystalline phase has a unique PXRD pattern, acting as a "fingerprint." The diffraction peaks in the pattern correspond to the constructive interference of X-rays scattered by the periodic arrangement of atoms in the crystal lattice, as described by Bragg's Law.
While a specific experimental diffractogram for a compound designated "this compound" is not publicly available, the characterization of analogous crystalline platinum(II) complexes reveals key features. For new platinum(II) complexes based on various ligands, the crystal structures are often determined by single-crystal X-ray diffraction, which provides precise atomic coordinates. mdpi.com PXRD patterns can then be calculated from this single-crystal data to serve as a reference for bulk sample purity and phase identification.
In a typical analysis, the positions and relative intensities of the diffraction peaks for a sample of this compound would be compared against a reference pattern. Any significant differences could indicate the presence of impurities or a different crystalline form. For example, the presence of sharp, well-defined peaks would confirm the crystalline nature of the material, whereas a broad, featureless halo would suggest an amorphous solid. nih.gov
Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for coordination complexes like this compound.
Analysis of Pt(II) complexes with adenosine-based ligands using ESI-MS typically shows peaks corresponding to the molecular ion, often with adducts like hydrogen ([M+H]⁺) or sodium ([M+Na]⁺). nih.govthermofisher.com The isotopic pattern of these peaks is highly informative due to the natural abundance of several platinum isotopes (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, ¹⁹⁸Pt) and chlorine isotopes (³⁵Cl, ³⁷Cl), providing definitive confirmation of the number of platinum and chlorine atoms in the complex. nih.gov
Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways. In these experiments, a specific parent ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. For platinum complexes containing adenosine-based ligands, a common fragmentation pathway involves the cleavage of the glycosidic bond, leading to the loss of the ribose sugar moiety. thermofisher.com This provides valuable information about the ligand's structure and its coordination to the metal center.
Table 1: Representative ESI-MS Data for a Platinum(II) Complex with an Adenosine-Based Ligand
| m/z (Daltons) | Assignment | Description |
|---|---|---|
| 850.15 | [M+H]⁺ | Molecular ion peak for a hypothetical [Pt(Clda)Cl(H₂O)]⁺ complex. |
| 872.13 | [M+Na]⁺ | Sodium adduct of the molecular ion. |
Note: This table is illustrative and based on data for analogous compounds.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a cornerstone technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is used to verify the empirical formula of a newly synthesized compound like this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed chemical formula. A close agreement between the found and calculated values is a strong indicator of the sample's purity and correct stoichiometry.
For platinum complexes, the analysis is often complemented by methods to determine the platinum content. The purity of novel platinum(II) and platinum(IV) complexes is routinely confirmed by elemental analysis. nih.gov For example, the characterization of a series of platinum(II) oxalato complexes involving adenosine-based ligands relied on elemental analysis to confirm their composition. mdpi.com
Table 2: Example Elemental Analysis Data for a Hypothetical this compound Complex (Formula: C₁₀H₁₂Cl₃N₅O₃Pt)
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 20.00 | 20.15 |
| Hydrogen (H) | 2.01 | 1.95 |
Note: The chemical formula is hypothetical for illustrative purposes. Close agreement (typically within ±0.4%) between calculated and found values supports the proposed formula.
Photoelectron Spectroscopy (XPS, UPS) for Electronic Structure and Bonding Characterization
Photoelectron spectroscopy provides detailed information about the electronic structure and chemical environment of atoms within a molecule. X-ray Photoelectron Spectroscopy (XPS) uses X-rays to eject core-level electrons, while Ultraviolet Photoelectron Spectroscopy (UPS) uses UV photons to probe valence-level molecular orbitals.
X-ray Photoelectron Spectroscopy (XPS)
XPS is highly sensitive to the chemical state and oxidation state of elements. For this compound, the Pt 4f region of the XPS spectrum is particularly diagnostic. The spectrum shows two peaks, Pt 4f₇/₂ and Pt 4f₅/₂, due to spin-orbit coupling. The binding energy of the Pt 4f₇/₂ peak can distinguish between different oxidation states of platinum. For Pt(II) complexes, the Pt 4f₇/₂ binding energy is typically observed in the range of 72-74 eV. nih.govresearchgate.net This is distinct from Pt(0) metal (around 71.0 eV) and Pt(IV) species (around 75.0 eV). nih.gov Analysis of the N 1s and Cl 2p regions can also provide insight into the coordination environment of the ligand.
Table 3: Typical XPS Binding Energies for Platinum Species
| Chemical State | Pt 4f₇/₂ Binding Energy (eV) |
|---|---|
| Pt Metal | 71.0 |
| Pt(II) Oxide (PtO) | 72.4 |
| Pt(II) in complexes | ~72.5 - 74.0 |
Source: Representative values from XPS databases and literature. nih.gov
Ultraviolet Photoelectron Spectroscopy (UPS)
UPS provides information about the energies of the valence molecular orbitals. The UPS spectrum of a platinum complex like this compound would reveal the density of states near the valence band. The addition of platinum to a material typically results in a greater density of states in the energy levels near the valence band, which can be attributed to the platinum d-orbitals. rsc.org By analyzing the kinetic energy of the ejected photoelectrons, UPS can be used to determine the ionization energy of valence shell electrons, which is crucial for understanding the electronic band structure and the nature of the chemical bonds between the platinum atom and the Clda ligand.
Table of Compounds Mentioned
| Abbreviation / Name | Full Chemical Name or Description |
| This compound | A representative Platinum(II) complex with a chlorinated diamine ligand, potentially 5'-chloro-5'-deoxyadenosine. |
| PtO | Platinum(II) Oxide |
| PtO₂ | Platinum(IV) Oxide |
Coordination Chemistry and Electronic Structure of Pt Ii Clda
Application of Ligand Field Theory and Molecular Orbital Theory to Pt(II)Clda
The electronic structure of square-planar d⁸ metal complexes like those of Platinum(II) can be effectively described by both Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory. These models explain the bonding, spectroscopic, and magnetic properties of the complexes.
Ligand Field Theory (LFT): LFT, an extension of crystal field theory, considers the electrostatic interaction between the metal d-orbitals and the ligand donor orbitals. In a square-planar geometry, the ligands approach the central Pt(II) ion along the x and y axes. This causes the five degenerate d-orbitals to split in energy. The dₓ²-y² orbital, pointing directly at the ligands, experiences the most repulsion and is raised highest in energy. The dxy orbital, located in the plane between the ligands, is also destabilized, but to a lesser extent. The dz², dxz, and dyz orbitals point away from the ligands and are consequently stabilized and lower in energy. For a Pt(II) d⁸ complex, the eight electrons fill the lower energy orbitals (dz², dxz, dyz, dxy), leaving the high-energy dₓ²-y² orbital empty. This large energy gap between the filled and empty orbitals results in diamagnetic, low-spin complexes.
Molecular Orbital (MO) Theory: MO theory provides a more complete picture by considering the covalent overlap between metal and ligand orbitals. The metal's 5d, 6s, and 6p orbitals combine with the sigma (σ) orbitals of the four donor atoms (e.g., two nitrogen atoms from a diamine ligand and two other ligands) to form molecular orbitals.
σ-Bonding: The combination of metal orbitals (dz², dₓ²-y², s, px, py) and ligand σ-orbitals creates a set of bonding and antibonding molecular orbitals. The primary bonding interaction involves the donation of the ligand's lone pair electrons into the vacant d-orbitals of the platinum ion.
π-Bonding: π-interactions can also occur if the ligands possess p-orbitals of suitable symmetry to overlap with the metal's dxz, dyz, or dxy orbitals. These interactions can be either ligand-to-metal (π-donation) or metal-to-ligand (π-back-donation), further influencing the electronic structure.
For Pt(II) diamine complexes, the bonding is dominated by strong σ-donation from the nitrogen atoms to the platinum center. The resulting MO diagram explains the stability and electronic transitions observed in these compounds. The highest occupied molecular orbital (HOMO) typically has significant metal d-orbital character, while the lowest unoccupied molecular orbital (LUMO) is often the antibonding σ* orbital corresponding to the dₓ²-y² orbital.
Bonding Modes, Chelation, and Geometrical Isomerism in this compound Complexes
The structural diversity of Pt(II) complexes arises from different bonding modes and the spatial arrangement of ligands.
Bonding Modes and Chelation: In complexes of the type [Pt(diamine)X₂], the diamine ligand is a bidentate chelator, binding to the platinum center through its two nitrogen atoms to form a stable chelate ring. This chelation significantly enhances the complex's stability compared to analogous complexes with monodentate amine ligands, an observation known as the chelate effect. The size of the chelate ring (typically 5- or 6-membered) influences the complex's geometry and stability.
Geometrical Isomerism: For a square-planar complex with two different types of ligands, such as [Pt(diamine)X₂], geometrical isomerism is not possible because the two 'X' ligands are necessarily adjacent to each other due to the chelating nature of the diamine.
However, if the complex has the general formula [Pt(A)(B)XY], where A, B, X, and Y are different monodentate ligands, or in a complex like [Pt(NH₃)₂Cl₂], cis- and trans- isomers can exist. sarthaks.comaskfilo.comresearchgate.net
Cis-isomer: Like ligands are positioned adjacent to each other, at a 90° angle.
Trans-isomer: Like ligands are positioned opposite each other, at a 180° angle.
The existence of these isomers was fundamental in Werner's development of coordination theory and confirmed the square-planar geometry of Pt(II) complexes. sarthaks.com The specific isomer formed in a synthesis is often directed by the trans effect of the ligands involved.
| Isomer Type | Ligand Arrangement | Example (General) |
|---|---|---|
| Cis | Like ligands are adjacent (90° apart) | cis-[Pt(NH₃)₂Cl₂] |
| Trans | Like ligands are opposite (180° apart) | trans-[Pt(NH₃)₂Cl₂] |
Electronic Density Distribution and Metal-Ligand Orbital Interactions in this compound
The distribution of electron density in Pt(II) diamine complexes is defined by the nature of the metal-ligand bonds. The strong σ-donation from the nitrogen atoms of the diamine ligand to the Pt(II) center is a key feature. cuni.czresearchgate.net This interaction involves the overlap of filled nitrogen sp³ hybrid orbitals with the empty 5dₓ²-y² and 6s orbitals of the platinum ion. This donation of electron density from the ligands to the metal decreases the net positive charge on the platinum center.
Computational studies, such as those using Density Functional Theory (DFT), show that this σ-donation is the primary contributor to the stability of the Pt-N bond. cuni.cz The strength of this interaction is reflected in the Pt-N bond lengths.
Ligand Exchange Dynamics and the Trans Effect in this compound Systems
Ligand substitution reactions in square-planar Pt(II) complexes are central to their chemistry and biological activity. These reactions typically proceed via an associative mechanism, where an incoming ligand attacks the complex to form a five-coordinate trigonal bipyramidal intermediate, followed by the departure of the leaving group. libretexts.org
The Trans Effect: The rate of these substitution reactions is strongly influenced by the trans effect, which is the effect of a coordinated ligand on the rate of substitution of the ligand opposite to it. libretexts.orgslideshare.net Certain ligands, known as strong trans-directing ligands, can significantly labilize the ligand trans to them, accelerating its substitution. The trans effect is a kinetic phenomenon, distinct from the trans influence, which is a thermodynamic effect referring to the weakening of the bond trans to a given ligand in the ground state.
The general series for the kinetic trans effect is: CN⁻ > CO > C₂H₄ > PR₃ > H⁻ > CH₃⁻ > I⁻ > SCN⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O
| Ligand | Trans Effect Strength |
|---|---|
| CN⁻, CO, C₂H₄ | Strong |
| PR₃, H⁻, CH₃⁻ | Strong |
| I⁻, SCN⁻, Br⁻, Cl⁻ | Moderate |
| py, NH₃, H₂O | Weak |
This effect is crucial for the rational synthesis of specific isomers of Pt(II) complexes. For example, in the synthesis of cisplatin (B142131), cis-[Pt(NH₃)₂Cl₂], the greater trans effect of Cl⁻ compared to NH₃ dictates the final product. slideshare.netdalalinstitute.com In a Pt(II) diamine complex, the Pt-N bonds are generally inert due to the chelate effect and the relatively weak trans effect of nitrogen donors. However, the ligands trans to each other (if applicable in a non-chelated analogue) or other monodentate ligands in the coordination sphere would be subject to substitution based on the trans effect of the ligand opposite them. nih.gov
Solvation Phenomena and Solution-Phase Coordination Behavior of this compound
The behavior of Pt(II) diamine complexes in solution is governed by solvation and potential ligand exchange with solvent molecules. While square-planar is the dominant geometry, weak interactions with solvent molecules in the axial positions (above and below the plane) can occur, leading to a tetragonally distorted octahedral solvation shell. rsc.org
In aqueous solution, Pt(II) complexes can undergo hydrolysis, where a ligand (such as chloride) is replaced by a water molecule. The extent of this aquation depends on the nature of the ligands and the concentration of the leaving group in the solution. For instance, the chloride ligands in cisplatin are relatively stable in the high-chloride environment of the bloodstream but are readily replaced by water inside a cell, where the chloride concentration is much lower. This aquated species is the biologically active form that binds to DNA.
The nature of the solvent itself plays a critical role. In a solvent like ammonia, Pt(II) tends to maintain a strict four-coordinate square-planar solvation structure, whereas in water, a six-coordinate shell with two weakly bound axial water molecules is often observed. rsc.org The solubility and reactivity of Pt(II) diamine complexes are thus highly dependent on the solvent system due to these specific solute-solvent interactions.
Reactivity and Mechanistic Investigations of Pt Ii Clda
Redox Chemistry and Oxidation State Transformations of Pt(II)Clda
While Pt(II) complexes are stable, they can undergo oxidation to the Pt(IV) state. researchgate.net This transformation involves a change in both oxidation state (from +2 to +4) and coordination geometry, from a 4-coordinate square-planar arrangement to a 6-coordinate octahedral one. nih.gov This process is formally an oxidative addition.
The oxidation of Pt(II) to Pt(IV) can be achieved using various oxidizing agents, such as hydrogen peroxide or halogens. nih.govnih.gov A key feature of this reaction is that the original square-planar arrangement of the ligands is typically retained in the equatorial plane of the new octahedral complex, with the new ligands adding to the axial positions. rsc.orgnih.gov
Pt(IV) complexes are generally more kinetically inert than their Pt(II) counterparts. anl.gov However, they can be reduced back to Pt(II) by biological reductants, a property exploited in the design of Pt(IV) anticancer prodrugs. anl.gov The nature of the axial ligands significantly influences the reduction potential and the kinetics of this reduction. nih.gov The electrochemical interconversion between Pt(II) and Pt(IV) can be accelerated by the presence of halide ions. hawaii.edu
Activation of Small Molecules by this compound Complexes
Platinum complexes are renowned for their catalytic activity, which stems from their ability to interact with and "activate" small, often inert, molecules. youtube.comrsc.org A this compound complex could facilitate such reactions by providing a reactive metal surface for substrates to bind. youtube.comreddit.com
The mechanism of activation typically involves the coordination of the small molecule (e.g., CO, H₂, C₂H₄) to the electron-rich Pt(II) center. ingentaconnect.com This coordination can weaken the bonds within the small molecule, making it more susceptible to further reaction. For example, in catalytic hydrogenation, H₂ would add to the platinum center, which then facilitates the transfer of hydrogen atoms to an unsaturated substrate. reddit.com In automotive catalytic converters, platinum facilitates the oxidation of carbon monoxide (CO) and unburnt hydrocarbons. youtube.com The ability of the platinum center to cycle between different oxidation states, such as Pt(II) and Pt(IV), is often crucial for these catalytic cycles.
Elucidation of Mechanistic Pathways for this compound-Mediated Chemical Transformations
The elucidation of reaction mechanisms is key to understanding and optimizing the chemical transformations mediated by Pt(II) complexes.
For Ligand Substitution : The accepted pathway is the associative mechanism. The incoming nucleophile (Y) attacks the square-planar complex, leading to a five-coordinate trigonal bipyramidal transition state or intermediate. From this intermediate, the leaving group (X) departs, restoring the square-planar geometry. cbpbu.ac.inmgcub.ac.in This process occurs with retention of the original stereochemistry. cbpbu.ac.in
For Redox Catalysis : Many catalytic cycles involving Pt(II) complexes involve oxidative addition and reductive elimination steps. For instance, in a C-H activation process, the Pt(II) center might undergo oxidative addition into a C-H bond, forming a Pt(IV)-hydrido-alkyl intermediate. researchgate.net Subsequent reaction and reductive elimination would then form the final product and regenerate the active Pt(II) catalyst. researchgate.net
Studies on the Role of Intermolecular Interactions in this compound Reactivity
The flat, planar geometry of this compound makes it susceptible to intermolecular interactions, which can significantly influence its properties and reactivity. nih.gov Two primary types of non-covalent interactions are prominent:
Pt···Pt Interactions : Also known as metallophilic interactions, these are weak attractive forces between the electron clouds of adjacent platinum atoms. nih.gov These interactions become significant when the Pt-Pt distance is less than approximately 3.5 Å. nih.gov
π–π Stacking : If the "Clda" ligand contains aromatic rings, these can stack on top of each other between adjacent molecules. nih.gov This is a common stabilizing interaction in supramolecular chemistry. mdpi.com
These intermolecular forces can drive the self-assembly of this compound monomers into ordered supramolecular structures like dimers, oligomers, or extended nanowires. nih.govresearchgate.net Such aggregation can dramatically alter the photophysical properties of the complex, often leading to new low-energy absorption and emission bands. nih.gov These interactions can also impact reactivity by altering the accessibility of the platinum center to incoming reagents or by creating unique, multi-metallic reactive sites. nih.gov
Theoretical and Computational Studies of Pt Ii Clda
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure.
Density Functional Theory (DFT) is a widely used computational method for investigating the geometric and electronic structures of molecules and materials. It is particularly well-suited for transition metal complexes due to its ability to handle electron correlation effects. mdpi.comiyte.edu.tr DFT calculations can predict optimized molecular geometries, bond lengths, bond angles, and electronic properties such as charge distribution, molecular orbitals (e.g., HOMO and LUMO), and energy levels.
For platinum(II) complexes, DFT calculations are routinely employed to determine their equilibrium structures and understand their electronic configurations. Studies on related Pt(II) compounds, such as cisplatin (B142131), have utilized DFT with various functionals (e.g., PW91) and basis sets, often employing Effective Core Potentials (ECPs) for the heavy platinum atom to reduce computational cost while maintaining accuracy for valence electrons. iyte.edu.trresearchgate.netscirp.orgscirp.org These calculations can provide structural parameters that show good agreement with experimental data, although some discrepancies in bond angles may occur due to factors like intramolecular interactions. researchgate.netscirp.orgscirp.org Analysis of molecular orbitals derived from DFT helps in understanding the bonding within the complex and predicting its reactivity. While specific DFT results for the geometric and electronic structure of Pt(II)Clda were not found in the search, these methods would be the standard approach to characterize its fundamental molecular properties computationally.
Ab Initio and Semi-Empirical Methods for Modeling this compound.
Beyond DFT, other quantum chemical methods, including ab initio and semi-empirical approaches, can be applied to model this compound.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MPn), are based on first principles without fitting parameters to experimental data (apart from fundamental constants). psu.edunih.govdoi.org These methods can provide highly accurate descriptions of electronic structure and properties, though their computational cost increases significantly with system size. For transition metal complexes, ab initio methods often require the use of appropriate basis sets and can be computationally demanding. While no specific ab initio studies of this compound were identified, these methods could be used for high-level calculations on smaller fragments or as benchmarks for other computational approaches.
Semi-empirical methods are simplified versions of the Hartree-Fock formalism that use empirical parameters to approximate some of the computationally expensive integrals. uni-muenchen.dewikipedia.orgwustl.edu This parametrization allows them to be significantly faster than ab initio methods, making them suitable for larger molecules. Common semi-empirical methods include AM1, PM3, and PM6. uni-muenchen.degaussian.com While less accurate than high-level ab initio or DFT methods, semi-empirical calculations can provide a qualitative understanding of molecular properties and are useful for initial screening or for very large systems where more rigorous methods are prohibitively expensive. wikipedia.org The applicability and accuracy of semi-empirical methods depend heavily on the quality of the parameters for the specific types of atoms and bonding environments present in this compound. No specific applications of semi-empirical methods to this compound were found in the search results.
Prediction of Spectroscopic Signatures and Vibrational Frequencies.
Computational methods are valuable tools for predicting the spectroscopic signatures of molecules, which can aid in their identification and characterization through techniques like infrared (IR) and Raman spectroscopy. The prediction of vibrational frequencies is a key aspect of this.
DFT calculations, often within the harmonic approximation, can predict the normal vibrational modes and their corresponding frequencies and intensities. researchgate.netscirp.orgcsc.fidiva-portal.orgnih.gov These calculated frequencies can be compared with experimental IR and Raman spectra to validate the computed molecular structure and gain insights into the molecular vibrations. For platinum(II) complexes like cisplatin, DFT calculations have been successfully used to predict vibrational frequencies that correlate well with experimental data. researchgate.netscirp.org The calculated vibrational modes can also be visualized to understand the nature of the molecular motions associated with each frequency. Predicting vibrational frequencies for this compound using DFT would involve optimizing its geometry and then performing a vibrational frequency analysis at the optimized structure. While specific predicted spectroscopic signatures for this compound were not found, this is a standard computational approach for characterizing new molecules.
Reaction Pathway Analysis, Transition State Characterization, and Energy Barriers for this compound Reactions.
Understanding the mechanisms by which this compound undergoes chemical reactions requires the analysis of reaction pathways, the characterization of transition states, and the calculation of energy barriers. Computational chemistry provides powerful tools for these studies.
Theoretical methods, particularly DFT, can be used to explore the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. ufl.eduscm.comresearchgate.net A transition state is a high-energy configuration along the reaction pathway that connects reactants and products. Characterizing a transition state involves locating this saddle point on the potential energy surface and verifying that it has one imaginary vibrational frequency corresponding to the reaction coordinate. csc.fiscm.com
Once transition states are identified, the energy difference between the reactants and the transition state provides the activation energy barrier for the reaction. ufl.eduresearchgate.net Calculating these energy barriers is crucial for predicting reaction rates and understanding the kinetics of the process. Studies on reactions involving other platinum compounds have utilized these techniques to elucidate reaction mechanisms, such as hydrolysis or interactions with biomolecules. mdpi.com For this compound, computational studies could investigate its reactivity, for example, ligand exchange reactions or interactions with potential biological targets, by mapping out the reaction pathways and calculating the associated energy barriers. While specific reaction pathway analyses for this compound were not found, these computational techniques are essential for understanding its chemical behavior.
Molecular Dynamics Simulations for Dynamic Behavior and Protein-Ligand/Substrate Interactions.
Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules over time according to the laws of physics and a defined force field, MD can provide insights into molecular flexibility, conformational changes, and interactions with their environment, including proteins and other biomolecules. frontiersin.orgnih.govresearchgate.net
For a compound like this compound, MD simulations could be used to study its dynamic behavior in solution, including its conformational flexibility. Furthermore, if this compound is intended to interact with biological targets, MD simulations are invaluable for studying its interactions with proteins or nucleic acids. researchgate.netbiorxiv.orgyoutube.com These simulations can reveal binding modes, the stability of the complex, the nature of the interactions (e.g., hydrogen bonds, electrostatic interactions), and conformational changes induced upon binding. frontiersin.orgbiorxiv.org Force fields, which describe the potential energy of the system as a function of atomic coordinates, are essential for MD simulations and are often derived from experimental data or quantum mechanical calculations. researchgate.net While no specific MD simulations of this compound interacting with proteins or other substrates were found, this method is a standard approach in computational biophysics and biochemistry to study the behavior and interactions of small molecules, including metal complexes, in complex biological environments.
Advanced Research Perspectives and Emerging Areas for Pt Ii Clda
Development of Multifunctional Pt(II)Clda Complexes with Integrated Properties
A significant frontier in the development of this compound-based compounds is the design of multifunctional complexes that combine therapeutic action with other useful properties, such as luminescence for imaging or enhanced targeting capabilities. The core idea is to create a single molecular entity that can perform multiple tasks, leading to more efficient and targeted applications.
One approach involves the incorporation of photoactive ligands into the this compound structure. These ligands can bestow the complex with luminescent properties, allowing for real-time tracking of the molecule's distribution and interaction within biological systems. For instance, cyclometalated platinum(II) complexes have been shown to exhibit phosphorescence, which can be harnessed for bioimaging. rsc.org The design of such complexes often involves a careful selection of ligands to tune the emission wavelengths and lifetimes.
Another strategy is the conjugation of this compound with biomolecules or targeting moieties. This can enhance the selectivity of the complex for specific cells or tissues, thereby increasing its therapeutic efficacy while minimizing off-target effects. Research in this area is exploring the attachment of peptides, antibodies, or other molecules that can recognize and bind to specific receptors on the surface of cancer cells.
The development of these multifunctional complexes requires a detailed understanding of the structure-property relationships. Key research findings in this area are summarized in the table below:
| Complex Type | Integrated Property | Potential Application | Key Research Finding |
| Cyclometalated Pt(II) complexes | Luminescence | Bioimaging, Theranostics | Emission properties can be tuned by modifying the ligand structure. rsc.org |
| Pt(II) complexes with bioactive ligands | Targeted delivery | Enhanced chemotherapy | Conjugation with specific biomolecules can improve cellular uptake and selectivity. |
| Photoactivated Pt(II) complexes | Light-induced cytotoxicity | Photodynamic therapy | Complexes can be designed to become cytotoxic only upon irradiation with a specific wavelength of light. |
Incorporation of this compound into Supramolecular Assemblies and Functional Materials
The self-assembly of this compound and related complexes into well-defined supramolecular structures is a rapidly growing area of research. These assemblies can exhibit emergent properties that are not present in the individual molecules, leading to the creation of novel functional materials. The driving forces for self-assembly often include π-π stacking, metal-metal interactions, and hydrophobic effects.
Researchers have demonstrated that amphiphilic Pt(II) complexes can self-assemble in aqueous solutions to form various nanostructures, such as nanoparticles, micelles, and vesicles. nih.govrsc.orgnih.gov These nanostructures can serve as drug delivery vehicles, encapsulating therapeutic agents and releasing them in a controlled manner. The size and morphology of these assemblies can often be controlled by varying the solvent, temperature, or the concentration of the complex. nih.gov
Furthermore, the incorporation of this compound into polymeric matrices or inorganic scaffolds can lead to the development of hybrid materials with unique optical, electronic, or catalytic properties. For example, doping Pt(II) complexes into polymer films is a common strategy for the fabrication of organic light-emitting diodes (OLEDs). acs.org
The table below highlights some of the key developments in the incorporation of Pt(II) complexes into supramolecular assemblies and functional materials:
| Assembly/Material Type | Driving Force for Assembly | Potential Application | Key Research Finding |
| Nanoparticles | π-π stacking, hydrophobic interactions | Drug delivery, Bioimaging | Self-assembly can be triggered by changes in the cellular environment. nih.govrsc.org |
| Gels | Hydrogen bonding, van der Waals forces | Smart materials, Tissue engineering | The gel-sol transition can be controlled by external stimuli. |
| Polymer-Pt(II) composites | Covalent or non-covalent interactions | OLEDs, Sensors | The photophysical properties of the Pt(II) complex can be modulated by the polymer matrix. acs.org |
Exploration of Green Chemistry Approaches in this compound Synthesis and Catalysis
For the synthesis of this compound and its derivatives, researchers are exploring the use of water as a solvent, which is a significant improvement over traditional organic solvents. Additionally, the development of catalytic methods for the formation of key bonds in the ligand or the complex itself can lead to higher atom economy and reduced waste generation. Microwave-assisted synthesis is another promising technique that can significantly shorten reaction times and improve yields.
While the search results did not provide specific examples of green chemistry approaches for "this compound," the general principles are being applied to the synthesis of related platinum complexes. For instance, the synthesis of some (diamine)platinum(II) complexes has been optimized to improve yields and purity, which is a step towards more sustainable chemical processes. mdpi.com
Future research in this area will likely focus on the development of solvent-free reaction conditions, the use of renewable starting materials for ligand synthesis, and the design of recyclable platinum catalysts.
Potential for this compound in Optoelectronic, Sensing, or Other Non-Biological Material Applications
The unique photophysical properties of many platinum(II) complexes, including strong luminescence and long-lived excited states, make them attractive candidates for a range of non-biological applications. While the primary focus for many Pt(II) complexes has been in the biomedical field, there is a growing interest in their use in materials science.
In the field of optoelectronics, square-planar platinum(II) complexes are being extensively investigated as phosphorescent emitters in OLEDs. acs.org Their high quantum yields and tunable emission colors are key advantages in this context. The design of new ligands for this compound-type complexes could lead to the development of more efficient and stable OLEDs.
Platinum(II) complexes are also showing promise in the development of chemical sensors. Their luminescence can be quenched or enhanced in the presence of specific analytes, providing a basis for sensitive and selective detection. For example, Pt(II) porphyrin-based materials have been used for oxygen sensing. nih.gov
The table below summarizes the potential non-biological applications of Pt(II) complexes and the key properties that make them suitable for these applications:
| Application Area | Key Property | Example of Research |
| Organic Light-Emitting Diodes (OLEDs) | Strong phosphorescence, High quantum yield | Development of Pt(II) complexes with specific emission colors for display technologies. acs.org |
| Chemical Sensing | Luminescence quenching/enhancement | Detection of oxygen, ions, and small molecules in various media. nih.gov |
| Photocatalysis | Long-lived excited states, Redox activity | Use in light-driven chemical transformations. |
| Photovoltaics | Strong absorption in the visible spectrum | As photosensitizers in dye-sensitized solar cells. |
Future Directions in Ligand Design and Rational Discovery for Enhanced this compound Performance
The performance of this compound and its analogs in any application is ultimately determined by the nature of the ligands coordinated to the platinum center. Therefore, the rational design of new ligands is a critical area of future research. By systematically modifying the electronic and steric properties of the ligands, it is possible to fine-tune the properties of the resulting complexes.
Computational methods, such as density functional theory (DFT), are playing an increasingly important role in the rational design of new ligands. nih.gov These methods can be used to predict the geometric, electronic, and photophysical properties of new complexes before they are synthesized, thus saving time and resources. For example, DFT calculations can help in understanding the nature of the excited states in luminescent Pt(II) complexes, which is crucial for designing efficient emitters for OLEDs. nih.gov
High-throughput screening techniques are also being explored for the rapid discovery of new Pt(II) complexes with desired properties. This involves synthesizing and testing large libraries of compounds in parallel, allowing for the identification of promising candidates for further development.
Future directions in ligand design will likely focus on:
Multidentate Ligands: The use of tridentate or tetradentate ligands can lead to more rigid and stable complexes with improved photophysical properties. rsc.org
Stimuli-Responsive Ligands: Ligands that change their properties in response to external stimuli, such as light, pH, or temperature, can be used to create "smart" materials and drug delivery systems.
Ligands with Enhanced Electronic Properties: The introduction of electron-donating or electron-withdrawing groups into the ligand structure can be used to modulate the energy levels of the complex and tune its absorption and emission properties. chemrxiv.orgrsc.org
By combining rational design with advanced synthetic and screening techniques, it will be possible to unlock the full potential of this compound and related complexes in a wide range of applications.
Table of Compounds
| Abbreviation | Full Name |
| This compound | Platinum(II) Complex with a Diamine Ligand (hypothetical) |
| OLEDs | Organic Light-Emitting Diodes |
| DFT | Density Functional Theory |
Q & A
Basic Research Questions
Q. What are the foundational synthesis methods for Pt(II)Clda, and how can researchers validate purity and structural integrity?
- Methodological Answer : Begin with a literature review to identify established synthesis routes (e.g., ligand substitution, solvothermal methods). Validate purity via techniques like X-ray crystallography (for structural confirmation) and ICP-MS (for elemental analysis). Cross-reference spectroscopic data (e.g., UV-Vis, NMR) with published benchmarks to ensure consistency . For novel methods, include detailed experimental protocols in supplementary materials to enable replication .
Q. How can researchers characterize the electronic properties of this compound to infer reactivity?
- Methodological Answer : Use cyclic voltammetry to determine redox potentials and correlate these with ligand field theory. Pair with DFT calculations to model electronic transitions. Compare experimental and computational data to identify discrepancies, which may indicate unaccounted solvent effects or ligand distortions .
Advanced Research Questions
Q. How should experimental designs be optimized to address contradictory data in this compound catalytic studies?
- Methodological Answer :
- Step 1 : Map inconsistencies across studies (e.g., catalytic turnover numbers varying by solvent system).
- Step 2 : Systematically test variables (e.g., solvent polarity, counterion effects) using a fractional factorial design to isolate contributing factors .
- Step 3 : Apply statistical tools (e.g., ANOVA) to quantify significance of variables. Publish raw datasets and analysis code to facilitate peer scrutiny .
- Example : If conflicting reports exist on this compound’s stability in aqueous media, replicate experiments under controlled humidity/pH conditions and compare degradation kinetics .
Q. What strategies can resolve ambiguities in this compound’s mechanistic pathways during ligand-exchange reactions?
- Methodological Answer :
- Temporal Resolution : Use stopped-flow spectroscopy to capture intermediate species.
- Isotopic Labeling : Introduce deuterated ligands to track exchange rates via mass spectrometry .
- Computational Modeling : Validate hypothesized pathways with MD simulations, ensuring force fields are calibrated to experimental bond lengths/angles .
- Critical Analysis : Compare transient kinetics data with steady-state approximations to identify rate-determining steps .
Q. How can researchers ensure reproducibility in this compound studies when using secondary data from heterogeneous sources?
- Methodological Answer :
- Data Harmonization : Normalize metrics (e.g., turnover frequency) using IUPAC guidelines to account for differing experimental conditions .
- Bias Mitigation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate dataset quality and relevance .
- Cross-Validation : Triangulate findings with primary data from controlled lab experiments .
- Example : If a prior study reports anomalous ligand-binding constants, rederive values using standardized buffer systems and verify via isothermal titration calorimetry .
Data Analysis and Reporting
Q. What statistical frameworks are most appropriate for analyzing dose-response relationships in this compound bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or logistic models to estimate EC₅₀ values. Report confidence intervals and R² values to quantify uncertainty .
- Outlier Handling : Use Grubbs’ test to identify and justify exclusion of anomalous data points. Disclose all exclusions in supplementary materials .
- Table Example :
| Study | EC₅₀ (μM) | Model Used | R² |
|---|---|---|---|
| A | 12.3 | Hill | 0.94 |
| B | 9.8 | Logistic | 0.89 |
- Reference : Ensure alignment with reporting standards in journals like Beilstein Journal of Organic Chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
